[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate
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Overview
Description
[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a trifluoroethyl group and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.
Esterification: The final step involves the esterification of the piperidine derivative with butanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or more saturated piperidine derivatives.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its trifluoroethyl group may enhance its binding affinity to certain proteins or enzymes.
Medicine
Potential medicinal applications include its use as a precursor for the development of pharmaceuticals. The piperidine ring is a common motif in many drugs, and the trifluoroethyl group may impart desirable pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of [(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance its binding affinity through hydrophobic interactions, while the piperidine ring can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl acetate: Similar structure but with an acetate ester instead of butanoate.
[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl propanoate: Similar structure but with a propanoate ester instead of butanoate.
[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl hexanoate: Similar structure but with a hexanoate ester instead of butanoate.
Uniqueness
[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate is unique due to its specific combination of a trifluoroethyl group and a butanoate ester. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for unique biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
831169-68-7 |
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Molecular Formula |
C12H20F3NO2 |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate |
InChI |
InChI=1S/C12H20F3NO2/c1-2-4-11(17)18-8-10-5-3-6-16(7-10)9-12(13,14)15/h10H,2-9H2,1H3/t10-/m0/s1 |
InChI Key |
CRHSYRMCLNTLEX-JTQLQIEISA-N |
Isomeric SMILES |
CCCC(=O)OC[C@H]1CCCN(C1)CC(F)(F)F |
Canonical SMILES |
CCCC(=O)OCC1CCCN(C1)CC(F)(F)F |
Origin of Product |
United States |
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